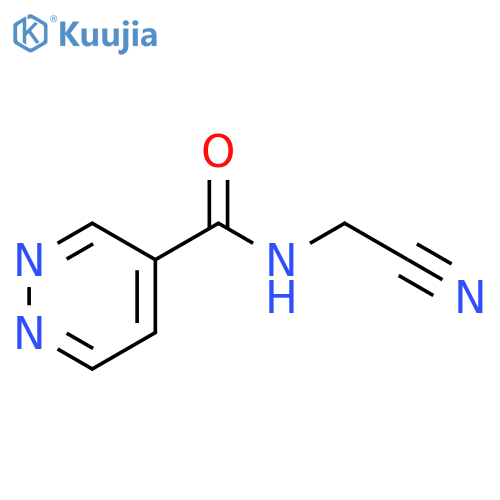

Cas no 1566663-23-7 (N-(cyanomethyl)pyridazine-4-carboxamide)

N-(cyanomethyl)pyridazine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1566663-23-7

- EN300-3028563

- N-(Cyanomethyl)pyridazine-4-carboxamide

- Z1461791394

- N-(Cyanomethyl)-4-pyridazinecarboxamide

- N-(cyanomethyl)pyridazine-4-carboxamide

-

- MDL: MFCD26801035

- インチ: 1S/C7H6N4O/c8-2-4-9-7(12)6-1-3-10-11-5-6/h1,3,5H,4H2,(H,9,12)

- InChIKey: KQEIETVBGQTPHV-UHFFFAOYSA-N

- ほほえんだ: C1=NN=CC=C1C(NCC#N)=O

計算された属性

- せいみつぶんしりょう: 162.05416083g/mol

- どういたいしつりょう: 162.05416083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 78.7Ų

N-(cyanomethyl)pyridazine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3028563-0.05g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 0.05g |

$768.0 | 2023-09-06 | |

| Enamine | EN300-3028563-1g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 1g |

$914.0 | 2023-09-06 | |

| Enamine | EN300-3028563-10g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 10g |

$3929.0 | 2023-09-06 | |

| Enamine | EN300-3028563-5g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 5g |

$2650.0 | 2023-09-06 | |

| Enamine | EN300-3028563-2.5g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 2.5g |

$1791.0 | 2023-09-06 | |

| Enamine | EN300-3028563-0.25g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 0.25g |

$840.0 | 2023-09-06 | |

| Enamine | EN300-3028563-0.5g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 0.5g |

$877.0 | 2023-09-06 | |

| Enamine | EN300-3028563-0.1g |

N-(cyanomethyl)pyridazine-4-carboxamide |

1566663-23-7 | 90% | 0.1g |

$804.0 | 2023-09-06 |

N-(cyanomethyl)pyridazine-4-carboxamide 関連文献

-

1. Book reviews

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

N-(cyanomethyl)pyridazine-4-carboxamideに関する追加情報

N-(cyanomethyl)pyridazine-4-carboxamide: A Comprehensive Overview

N-(cyanomethyl)pyridazine-4-carboxamide, with the CAS number 1566663-23-7, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridazine ring with a carboxamide group and a cyanomethyl substituent. The pyridazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 2, serves as the core of this molecule. The carboxamide group (-CONH2) is attached at position 4 of the pyridazine ring, while the cyanomethyl group (-CH2CN) is linked to the nitrogen atom of the amide group. This combination of functional groups imparts distinctive chemical properties to the compound, making it a valuable material for various applications.

Recent studies have highlighted the potential of N-(cyanomethyl)pyridazine-4-carboxamide in the development of advanced materials. Researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen-containing functional groups and aromatic rings in this compound facilitates strong coordination interactions with metal ions. For instance, experiments have demonstrated that this compound can act as a versatile ligand for copper(II), zinc(II), and cobalt(II) ions, leading to the formation of highly porous MOFs with potential applications in gas storage and catalysis.

In addition to its role in materials science, N-(cyanomethyl)pyridazine-4-carboxamide has shown promise in medicinal chemistry. The compound's ability to form hydrogen bonds and its planar structure make it an attractive candidate for drug design. Recent computational studies have revealed that this compound exhibits moderate binding affinity towards certain protein targets, such as cyclin-dependent kinases (CDKs). This suggests that it could serve as a lead compound for the development of new therapeutic agents targeting cellular signaling pathways.

The synthesis of N-(cyanomethyl)pyridazine-4-carboxamide involves a multi-step process that typically begins with the preparation of pyridazine derivatives. One common approach involves the condensation reaction between pyridine derivatives and aldehydes or ketones under specific conditions. Subsequent modifications, such as amidation and cyanation, are then carried out to introduce the desired functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

From an environmental standpoint, N-(cyanomethyl)pyridazine-4-carboxamide has been evaluated for its biodegradability and eco-toxicity. Initial studies indicate that under aerobic conditions, the compound undergoes slow microbial degradation due to its stable aromatic structure. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, N-(cyanomethyl)pyridazine-4-carboxamide (CAS No: 1566663-23-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to play a crucial role in materials science, medicinal chemistry, and catalysis. As research continues to uncover new properties and applications of this compound, it is poised to become an essential building block in modern chemical innovation.

1566663-23-7 (N-(cyanomethyl)pyridazine-4-carboxamide) 関連製品

- 74543-21-8(4-Amino-1,1′-azobenzene-3,4′-disulfonic Acid Monosodium Salt)

- 2228573-98-4(2-(3-bromopropyl)-5-chlorofuran)

- 1421448-96-5(2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole)

- 886369-52-4(1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-amine)

- 51594-60-6(m-Methoxyphenyl Vinyl Ketone)

- 156720-75-1(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane)

- 1353100-97-6(2-Acetamidopyrimidine-4-carboxylic acid)

- 15788-99-5(3-hydroxy-N-(2-hydroxyethyl)benzamide)

- 2763911-61-9(2-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid)

- 79326-92-4(4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde)